molecular formula C16H15N3O4S B1670838 3,5-dimethyl PIT-1 CAS No. 701947-53-7

3,5-dimethyl PIT-1

Cat. No. B1670838
M. Wt: 345.4 g/mol
InChI Key: CGWBCAQMXJFWBU-UHFFFAOYSA-N
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Description

3,5-dimethyl PIT-1 is a PIP3/protein binding inhibitor . It is a dimethyl analog of PIT-1 that is designed for more favorable solubility in vivo . It specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation . It reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 36 μM) .


Synthesis Analysis

The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone .


Molecular Structure Analysis

The molecular weight of 3,5-dimethyl PIT-1 is 345.37 g/mol . Its molecular formula is C16H15N3O4S .


Chemical Reactions Analysis

3,5-dimethyl PIT-1 specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation .


Physical And Chemical Properties Analysis

3,5-dimethyl PIT-1 is a solid substance . It is soluble in DMSO to 20 mg/ml and in ethanol to 0.2 mg/ml .

Scientific Research Applications

Transcription Factor Pit-1 and DNA Interactions

  • Pit-1 Role in Transcriptional Activation : Pit-1 is crucial for high-affinity DNA binding and accurate recognition of natural Pit-1 response elements, impacting transcriptional activity on enhancer elements. The POU-specific domain of Pit-1 is essential for these interactions, indicating its importance in gene expression regulation (Ingraham et al., 1990).

Protein-Protein Interactions and Cellular Functions

  • Visualization of Pit-1 Interactions : Fluorescence resonance energy transfer (FRET) microscopy has been used to visualize physical interactions of Pit-1 proteins in living cells, offering insights into the dynamics of transcription factor interactions and their implications for cellular functions (Day, 1998).

Molecular Mechanisms and Structural Insights

  • Differential Dimer Activities of Oct-1 : Through DNA-induced interface swapping, Oct-1 shows differential dimer activities, providing a basis for conformation-dependent recruitment of transcription cofactors. This study suggests a general mechanism for modulating transcription factor activity, relevant for understanding the functional dynamics of Pit-1 and related proteins (Reményi et al., 2001).

Pit-1 Related Diseases and Conditions

  • Pituitary Blastoma and DICER1 Mutations : Research identifies Pituitary blastoma as a distinct entity associated with germ-line DICER1 mutations, highlighting the genetic underpinnings of certain pituitary tumors. This connection underscores the importance of genetic factors in pituitary gland conditions and their potential link to Pit-1 expression patterns (Kock et al., 2014).

properties

IUPAC Name

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBCAQMXJFWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl PIT-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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